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Metric Bezuclastinib + Sunitinib [1] [2] [3] Sunitinib Monotherapy [1] [2] [3]

Median Progression-
Free Survival (mPFS)

16.5 months 9.2 months

Hazard Ratio (HR) 0.50 (95% CI: 0.39-0.65; p<0.0001) -

Objective Response
Rate (ORR)

46% (p<0.0001) 26%

Common Grade 3+
Adverse Events

Hypertension (29.4%), Neutropenia

(15.2%), ALT/AST increased
(10.8%), Anemia (9.3%), Diarrhea

(7.8%)

Hypertension (27.4%), Neutropenia

(15.4%), ALT/AST increased (1.4%),
Anemia (4.8%), Diarrhea (7.2%)

Treatment
Discontinuation (due
to TRAEs)

7.4% 3.8%
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The PEAK trial was designed to address a clear unmet need in patients with locally advanced, unresectable,

or metastatic GIST who had progressed on or were intolerant to first-line imatinib [4] [2].

Trial Design: The PEAK trial (NCT05208047) is a global, randomized, open-label, multicenter Phase
3 study. In its pivotal Part 2, approximately 388 patients were randomized 1:1 to receive either

bezuclastinib (600 mg daily) plus sunitinib (37.5 mg daily) or sunitinib (37.5 mg daily) alone [4] [2]
[3]. The trial included a crossover design, allowing patients progressing on the sunitinib monotherapy

arm to receive bezuclastinib [4].
Primary Endpoint: Progression-Free Survival (PFS) as assessed by blinded independent central

review [1] [3].
Key Secondary Endpoints: Included Objective Response Rate (ORR), Overall Survival (OS), and

safety [3].

Scientific Rationale for the Combination

The combination's success is rooted in a precision medicine approach to overcome tumor resistance.

Mechanism of Resistance: Most GISTs are driven by primary mutations in the KIT gene. First-line
imatinib treatment often selects for tumor cells with secondary resistance mutations, most commonly

in KIT exons 13, 14, and 17 [4] [5].
Complementary Inhibition: Sunitinib, the former second-line standard, potently inhibits exon 13

mutations but is less effective against exon 17 mutations. Bezuclastinib is a highly selective, novel
type I tyrosine kinase inhibitor (TKI) designed to potently and specifically target activation loop

mutations in exon 17 (such as D816V) [6] [5].
Synergistic Effect: By combining these two agents, the therapy provides broader coverage of the

heterogeneous secondary KIT mutations that emerge post-imatinib, preventing the outgrowth of
resistant clones that would otherwise limit the efficacy of single-agent therapy [4].

The diagram below illustrates this complementary mechanism of action.
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Trial Workflow and Key Methodologies

The PEAK trial was conducted in multiple parts to systematically establish the safety, pharmacokinetics, and

efficacy of the combination [4].

Part 1a: Dose Escalation & Formulation Lead-In

Part 1b: Drug-Drug Interaction

Part 2: Randomized Pivotal Phase

Click to download full resolution via product page

Part 1a (Dose Escalation): This initial phase confirmed the safety and recommended dose of the
new optimized formulation of bezuclastinib (allowing for a higher dose with fewer pills) in

combination with sunitinib [4] [2].
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Part 1b (Drug-Drug Interaction): This phase investigated the potential pharmacokinetic interactions

between bezuclastinib and sunitinib, ensuring that the drugs could be co-administered without
adversely affecting each other's exposure levels [4].

Part 2 (Randomized Efficacy): This is the pivotal part of the trial that compared the combination
against the active control (sunitinib monotherapy) for the primary endpoint of PFS [1].

Interpretation and Future Directions

The data from the PEAK trial indicate that the bezuclastinib and sunitinib combination is poised to become

the new standard of care in the second-line GIST setting [1] [3]. The 50% reduction in the risk of progression

or death and the near-doubling of median PFS represent the most significant advancement in this treatment

line in over two decades [1].

Safety Profile: The combination was generally well-tolerated, with a safety profile comparable to that
of sunitinib monotherapy. The most notable laboratory abnormality was an increase in liver

transaminases (ALT/AST), which was mostly transient, reversible, and manageable with dose
modifications; it led to treatment discontinuation in only 1.5% of patients [1] [7].

Regulatory Status: Based on these results, Cogent Biosciences plans to submit a New Drug
Application (NDA) to the FDA in the first half of 2026 [1] [2]. An Expanded Access Program (EAP)

is available for eligible patients in the US prior to potential approval [1] [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.cogentbio.com/bezuclastinib-program-development/
https://www.appliedclinicaltrialsonline.com/view/bezuclastinib-sunitinib-achieves-strong-pfs-benefit-peak-trial-imatinib-resistant-gist
https://www.smolecule.com/products/b9102742#bezuclastinib-disease-control-rate-dcr-combination-therapy
https://www.smolecule.com/products/b9102742#bezuclastinib-disease-control-rate-dcr-combination-therapy
https://www.smolecule.com/products/b9102742#bezuclastinib-disease-control-rate-dcr-combination-therapy
https://www.smolecule.com/products/b9102742#bezuclastinib-disease-control-rate-dcr-combination-therapy
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s9102742?utm_src=pdf-bulk
https://www.smolecule.com/products/s9102742?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

